2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione
Description
This compound features a polycyclic architecture combining a benzo[5,6]chromeno[4,3-c]isoxazole core with an isoindole-1,3-dione moiety linked via a 2-oxoethoxy bridge. The benzochromeno-isoxazole system comprises a fused chromene (benzopyran) and isoxazole ring, while the isoindole dione introduces a polar, planar pharmacophore. Its design likely aims to merge the pharmacodynamic profiles of chromeno-isoxazoles (e.g., anti-inflammatory activity) and isoindole diones (e.g., kinase inhibition) .
Properties
IUPAC Name |
2-[2-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)-2-oxoethoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c27-20(13-32-26-23(28)17-7-3-4-8-18(17)24(26)29)25-22-15(12-31-25)11-30-19-10-9-14-5-1-2-6-16(14)21(19)22/h1-10,15,22H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNEMOZGZRKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CON5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from simple aromatic precursors. The key steps usually include:
Cyclization Reactions: : Formation of the benzofuran ring system through cyclization reactions involving suitable aromatic precursors.
Isoxazole Formation: : The isoxazole ring is introduced via condensation reactions using hydroxylamine derivatives.
Final Coupling: : The coupling of the benzofuran-isoxazole intermediate with an isoindole derivative under controlled reaction conditions completes the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to maximize yield and purity. Large-scale production might also require continuous flow chemistry techniques to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation Agents: : Potassium permanganate, chromium trioxide.
Reduction Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions vary based on the starting functional groups and the specific reaction conditions but generally include modified heterocyclic compounds with altered biological activities.
Scientific Research Applications
2-{2-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione has a range of scientific research applications:
Chemistry: : Used as a model compound for studying reaction mechanisms involving heterocyclic systems.
Biology: : Explored for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: : Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to these targets and modulating their activity, either by inhibiting or activating them. The pathways involved in these processes are typically related to the specific functional groups and the overall three-dimensional structure of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing core structural motifs, emphasizing biological activity, physicochemical properties, and synthetic strategies.
Chromeno-Isoxazole Derivatives
- Compound: A chromeno[4,3-c]isoxazole derivative linked to a thiadiazole group exhibited potent anti-inflammatory activity (IC50 = 1.2 µM) via COX-2 inhibition . Key Difference: The target compound replaces the thiadiazole with an isoindole dione, which may alter solubility (logP) and target selectivity.
Isoindole-1,3-dione Derivatives
- Compound 7a: An isoindole dione derivative with a pyrimidine substituent showed nanomolar inhibition of VEGFR2 (IC50 = 0.08 µM), critical in angiogenesis . Key Difference: The target compound’s chromeno-isoxazole core may confer additional anti-inflammatory or antimicrobial properties, unlike the pyrimidine-based analogs focused solely on kinase inhibition.
Isoxazole-Containing Antimicrobial Agents
- Compound 9a: A 5-arylidene-isoxazole derivative demonstrated antimicrobial activity against S. aureus (MIC = 3.12 µg/mL) . Key Difference: The target compound’s bulky benzochromeno-isoxazole system may reduce antimicrobial efficacy due to steric hindrance, despite retaining the isoxazole motif.
Comparative Data Table
| Compound | Core Structure | Biological Activity | IC50/MIC | Reference |
|---|---|---|---|---|
| Target Compound | Benzochromeno-isoxazole + isoindole dione | Hypothesized multi-target (anti-inflammatory, kinase inhibition) | Not reported | - |
| Compound | Chromeno-isoxazole + thiadiazole | COX-2 inhibition (anti-inflammatory) | IC50 = 1.2 µM | |
| Compound 7a | Isoindole dione + pyrimidine | VEGFR2 inhibition | IC50 = 0.08 µM | |
| Compound 9a | 5-Arylidene-isoxazole | Antimicrobial (S. aureus) | MIC = 3.12 µg/mL |
Research Implications and Limitations
- Multi-Target Potential: The hybrid structure may synergize anti-inflammatory (chromeno-isoxazole) and kinase-inhibitory (isoindole dione) effects, though confirmatory assays are needed.
- Limitations: No direct biological data for the target compound are available in the provided evidence. Structural analogs suggest testable hypotheses but require validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
